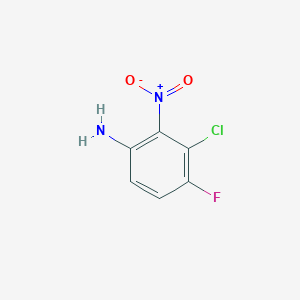

3-Chloro-4-fluoro-2-nitroaniline

描述

Aniline (B41778), a primary aromatic amine, and its derivatives are foundational to many areas of organic chemistry. ontosight.aiwikipedia.org The introduction of various functional groups onto the aniline ring leads to a diverse array of compounds with a wide range of chemical and physical properties. ontosight.ai These derivatives are integral to the synthesis of numerous commercially important products, including polymers, dyes, and pharmaceuticals. ontosight.aisci-hub.seresearchgate.net

Halogenated nitroanilines are a specific subset of aniline derivatives that feature one or more halogen atoms and a nitro group attached to the aromatic ring. This combination of electron-withdrawing groups significantly influences the molecule's reactivity and electronic properties. smolecule.com The strategic placement of these substituents allows for targeted chemical transformations, making them valuable intermediates in contemporary synthesis.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-fluoro-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTYWZSQQUWYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Compound: 3 Chloro 4 Fluoro 2 Nitroaniline

Chemical Structure and Properties

3-Chloro-4-fluoro-2-nitroaniline is a substituted aromatic amine with the molecular formula C₆H₄ClFN₂O₂. nih.gov Its structure consists of an aniline (B41778) core with a chlorine atom at the 3-position, a fluorine atom at the 4-position, and a nitro group at the 2-position relative to the amino group. smolecule.comnih.gov This specific arrangement of substituents dictates its chemical behavior and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | smolecule.comnih.gov |

| CAS Number | 2091650-15-4 | nih.gov |

| Molecular Formula | C₆H₄ClFN₂O₂ | smolecule.comnih.gov |

| Molecular Weight | 190.56 g/mol | smolecule.comnih.gov |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving the nitration of a halogenated aniline precursor. One common method involves the reduction of 3-chloro-4-fluoronitrobenzene (B104753). smolecule.comgoogle.com The presence of the amino, chloro, fluoro, and nitro groups provides multiple reactive sites, allowing the compound to participate in a variety of chemical reactions. smolecule.com For instance, the nitro group can be reduced to an amino group, and the aromatic ring can undergo nucleophilic aromatic substitution reactions.

Research Applications

The unique structural features of 3-Chloro-4-fluoro-2-nitroaniline make it a valuable building block in several areas of chemical research.

Role in Organic Synthesis

As a multi-substituted aromatic compound, this compound serves as a versatile intermediate in the synthesis of more complex molecules. smolecule.com Its reactive sites can be selectively targeted to build intricate molecular architectures. The presence of both halogen and nitro substituents allows for a range of chemical transformations, including reduction, substitution, and coupling reactions. smolecule.com

Potential in Medicinal Chemistry

Aniline (B41778) derivatives are known to be important scaffolds in drug discovery. ontosight.ai The specific substitution pattern of this compound makes it an interesting candidate for investigation in medicinal chemistry. smolecule.com Its structure can be modified to create libraries of compounds for screening against various biological targets. Research has explored its potential in developing new therapeutic agents. smolecule.com

Applications in Materials Science

The properties of this compound also lend themselves to applications in materials science. chemimpex.com Its ability to participate in polymerization reactions and its potential to influence the electronic properties of materials make it a target for the development of novel polymers and specialty chemicals. chemimpex.com

Conclusion

3-Chloro-4-fluoro-2-nitroaniline is a significant compound in the field of advanced chemical research. Its distinct substitution pattern provides a platform for a wide range of chemical transformations, making it a valuable tool for organic chemists. Further exploration of its properties and reactions will likely lead to new discoveries and applications in various scientific disciplines.

An in-depth analysis of the synthetic pathways leading to this compound reveals carefully orchestrated methodologies designed to achieve high regioselectivity. The placement of the chloro, fluoro, and nitro groups on the aniline (B41778) ring requires precise control over reaction conditions and a strategic selection of precursors and reagents. The following sections elucidate the primary synthetic routes employed for the preparation of this key chemical intermediate.

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of a molecule's solid-state structure. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's geometry and the spatial arrangement of its constituent atoms.

Analysis of Substituent Positions and Regiochemistry

Single-crystal X-ray analysis is a powerful tool for confirming the regiochemistry of a synthesized compound, that is, the specific placement of functional groups on the aromatic ring. In the case of substituted anilines, this technique provides definitive evidence of the positions of the halogen and nitro groups, which is crucial for understanding the compound's reactivity and properties. For the studied derivative, the analysis confirms the positions of the chlorine and fluorine atoms on the aniline (B41778) ring as 3-chloro and 4-fluoro, respectively.

The following table summarizes selected bond lengths within the 3-chloro-4-fluoroaniline (B193440) moiety of the derivative, as determined by X-ray diffraction.

| Bond | Length (Å) |

| C-Cl | 1.720(5) |

| C-F | 1.359(6) |

| C-N (amine) | 1.415(6) |

Data derived from the crystal structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline.

Crystal Packing Arrangements and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material.

Aromatic π–π stacking interactions are another significant non-covalent force in the crystal packing of aromatic compounds. While specific details on π–π stacking for N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline are not extensively reported in the available literature, such interactions are common in nitroaromatic compounds and would be expected to play a role in the crystal packing of 3-chloro-4-fluoro-2-nitroaniline. These interactions typically involve the parallel or offset stacking of aromatic rings at distances of approximately 3.5 to 4.0 Å.

Halogen bonds, which are interactions between a halogen atom in one molecule and a nucleophilic region in another, are increasingly recognized as important forces in crystal engineering. In the studied derivative, the presence of both chlorine and fluorine atoms suggests the possibility of halogen-halogen or halogen-π interactions contributing to the crystal packing. While not explicitly detailed in the available report for N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, these types of interactions are a subject of significant interest in the study of halogenated organic compounds.

Influence of Substituents and Molecular Topology on Crystal Packing Modes

The crystal packing of this compound is significantly influenced by the electronic and steric effects of its chloro, fluoro, and nitro substituents, alongside the amino group. In related substituted anilines, the molecular topology gives rise to a variety of intermolecular interactions that steer the crystal packing.

The presence of fluorine, a small and highly electronegative atom, is known to have profound effects on crystal packing. researchgate.net It can participate in weak C–H···F hydrogen bonds, which, although not as strong as conventional hydrogen bonds, can act as steering groups in establishing the crystal lattice. researchgate.net The introduction of a fluoro substituent has been observed to increase crystal densities in various organic compounds. researchgate.net In the case of benzylidene anilines derived from 3-chloro-4-fluoroaniline, the fluoro group alters the mode of packing and can make the compound more photoreactive in the solid state. researchgate.net

The chloro and nitro groups also play a crucial role. The nitro group, with its strong electron-withdrawing nature and potential for N–H···O hydrogen bonds with the amino group of an adjacent molecule, is a significant factor in the supramolecular assembly. researchgate.net The chlorine atom can participate in various non-covalent interactions, including halogen bonding and O···Cl contacts, which further stabilize the crystal structure.

Below is a table illustrating typical crystallographic data for a related substituted aniline derivative, providing context for the structural parameters of such compounds.

| Crystallographic Parameter | N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 24.503(5) |

| b (Å) | 6.334(1) |

| c (Å) | 7.326(1) |

| Z (Formula units per cell) | 4 |

| Data derived from a study on a related benzylidene aniline. researchgate.net |

Thermal Analysis for Phase Transition Behavior

Thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of crystalline materials.

Differential Scanning Calorimetry (DSC) Applications

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal behavior of compounds like this compound. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique can detect phase transitions, such as melting, crystallization, and solid-solid transitions, which appear as peaks or shifts in the DSC thermogram. For related nitroaniline compounds, DSC has been effectively used to identify phase transitions that are linked to changes in the crystal lattice. The melting point of a related isomer, 4-Fluoro-2-nitroaniline, is in the range of 90-94 °C, a value typically determined by DSC. sigmaaldrich.com

The table below shows thermal data for related compounds, illustrating the kind of information obtained via DSC.

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 4-Fluoro-2-nitroaniline | 90-94 | - |

| 3-Chloro-4-fluoroaniline | 42-44 | 227-228 |

| Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com |

Investigation of Anisotropic Lattice Changes

Anisotropic lattice changes refer to distortions in the crystal lattice that occur unevenly along different crystallographic directions upon heating or cooling. These changes can be associated with phase transitions detected by DSC. In some organic crystals, particularly nitroanilines, significant anisotropic lattice changes can lead to thermosalient behavior, where crystals jump or shatter upon heating due to the rapid release of internal strain. This phenomenon arises from a structural transformation that causes a sudden and significant change in the unit cell dimensions. While not specifically documented for this compound, the presence of bulky and interactive substituents makes it a candidate for such complex thermal behavior. The investigation of these anisotropic effects often requires variable-temperature single-crystal X-ray diffraction to precisely measure the changes in lattice parameters as the temperature is varied. aps.org These studies can reveal how thermal energy affects the delicate balance of intermolecular forces, leading to structural reorganization. aps.org

Computational Chemistry and Theoretical Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations

Study of Weak Interactions and Dimerization Energies

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization and charge transfer within a molecule. In 3-Chloro-4-fluoro-2-nitroaniline, significant hyperconjugative interactions are expected between the lone pair orbitals of the amino group (nN) and the antibonding π* orbitals of the benzene (B151609) ring (πC=C), as well as the antibonding σ orbitals of adjacent C-C bonds. This delocalization of the nitrogen lone pair into the ring is a characteristic feature of anilines and contributes to the activating nature of the amino group.

Conversely, the strongly electron-withdrawing nitro group participates in hyperconjugation by accepting electron density from the ring's π-system into its own antibonding π* orbitals (π*N=O). This push-pull electronic effect, with the amino group donating and the nitro group withdrawing electron density, leads to significant intramolecular charge transfer (ICT). The fluorine and chlorine substituents also contribute to this electronic picture through inductive withdrawal and, in the case of chlorine, potential weak π-donation. NBO analysis of related substituted anilines has shown that electron-withdrawing groups generally enhance ICT from the amino group to the aromatic ring.

A hypothetical NBO analysis would likely reveal the stabilization energies associated with these donor-acceptor interactions, quantifying the extent of charge transfer and the relative importance of different hyperconjugative pathways.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map is expected to show a distinct polarization.

The region around the nitro group will exhibit a strong negative potential (typically colored red or yellow), highlighting its high electron density and propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. In contrast, the hydrogen atoms of the amino group will display a positive potential (blue), indicating their electron-deficient nature and ability to act as hydrogen bond donors.

The aromatic ring itself will show a complex potential landscape, influenced by the competing effects of the substituents. The electron-withdrawing nature of the nitro, fluoro, and chloro groups would generally lead to a more positive potential on the ring compared to unsubstituted aniline (B41778). However, the electron-donating effect of the amino group would counteract this to some extent. DFT calculations on similar compounds, such as 2-bromo-6-chloro-4-fluoroaniline, have shown that the presence of amino and halogen groups leads to a significant redistribution of electron density. sigmaaldrich.com Such maps are crucial for predicting the sites of intermolecular interactions and the initial stages of chemical reactions.

Intermolecular Interaction Analysis (AIM, RDG)

Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) are computational techniques used to identify and characterize non-covalent interactions. An AIM analysis of a hypothetical this compound dimer would likely reveal bond critical points (BCPs) between the hydrogen atoms of the amino group and the oxygen atoms of the nitro group, confirming the presence of N-H···O hydrogen bonds. The electron density (ρ) and its Laplacian (∇²ρ) at these BCPs would provide quantitative measures of the strength and nature of these bonds.

RDG analysis complements AIM by providing a visual representation of interaction regions in real space. An RDG scatter plot would likely show spikes in the low-density, low-gradient region, characteristic of weak interactions. These would correspond to the hydrogen bonds and potentially weaker halogen bonds involving the chlorine and fluorine atoms. The sign of the second eigenvalue of the Hessian matrix of electron density (λ₂) helps to distinguish between attractive (negative λ₂) and repulsive (positive λ₂) interactions. Such analyses have been effectively used to understand the interplay of various intermolecular forces in halogenated compounds.

Theoretical Insights into Substituent Directing Effects and Reactivity Mechanisms

The substituents on the benzene ring of this compound have a profound influence on its reactivity, particularly in electrophilic aromatic substitution reactions. The directing effects of these groups are a result of both inductive and resonance effects.

In this compound, these competing effects create a complex reactivity pattern. The amino group at position 1 strongly activates the ortho (position 6) and para (position 4, which is blocked) positions. The fluorine at position 2 and chlorine at position 3 are ortho-, para-directors but are deactivating. The nitro group at position 4 deactivates the entire ring, especially the ortho and para positions relative to it.

For electrophilic attack, the position of substitution will be determined by the net effect of these groups. The strong activating effect of the amino group would likely direct an incoming electrophile to position 6. For nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing nitro group activates the ring towards attack, with the halogens being potential leaving groups.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of electron-withdrawing groups on the aniline (B41778) ring enhances the reactivity of 3-Chloro-4-fluoro-2-nitroaniline, particularly in nucleophilic substitution and coupling reactions. This reactivity is harnessed in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries.

This compound is a key starting material in the development of new drugs. Its structure is integral to the synthesis of various pharmaceutical compounds, including a class of broad-spectrum antibiotics. The reduction of the nitro group in related compounds is a critical step in forming intermediates for these pharmaceuticals. For instance, the related compound 3-chloro-4-fluoroaniline (B193440) is a primary intermediate for several quinolone antibiotics. google.comnih.gov

Research has also explored derivatives of this compound for their therapeutic potential. One such derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been synthesized from 4-fluoro-3-nitroaniline (B182485) and has demonstrated antibacterial activity, particularly against Klebsiella pneumoniae. scielo.br Studies have shown that combining this acetamide (B32628) derivative with existing antibacterial drugs like meropenem (B701) and imipenem (B608078) can result in a synergistic effect, reducing the concentrations needed to inhibit bacterial growth. scielo.br

Table 1: Examples of Pharmaceutical Intermediates Derived from Related Anilines

| Intermediate/Derivative | Therapeutic Class | Target Application |

| 3-Chloro-4-fluoroaniline | Quinolone Antibiotics | Norfloxacin, Ciprofloxacin, Zanocin google.comnih.gov |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial Agent | Infections caused by Klebsiella pneumoniae scielo.br |

The utility of this compound and its close derivatives extends to the agricultural sector. It serves as an important intermediate in the production of modern agrochemicals. google.com Specifically, the related compound 3-chloro-4-fluoroaniline is a crucial component in the synthesis of certain fluoric herbicides and sterilants. google.com

The synthesis of quinclorac, a hormone-type quinolinecarboxylic acid herbicide, utilizes 3-chloro-2-methylaniline (B42847) as a raw material. google.com This herbicide is effective for pre- and post-emergence weed control in rice fields. google.com The structural similarity highlights the importance of the chloro-fluoro-aniline scaffold in developing potent agrochemicals.

Table 2: Agrochemical Applications of Related Aniline Compounds

| Intermediate | Agrochemical Class | Primary Use |

| 3-Chloro-4-fluoroaniline | Fluoric Herbicides, Sterilants | Weed and pest control google.com |

| 3-Chloro-2-methylaniline | Quinclorac Precursor | Synthesis of quinolinecarboxylic acid herbicides google.com |

Research on Functional Materials

The electronic properties and reactive nature of this compound make it a subject of interest in materials science, particularly in the creation of dyes, pigments, and materials with specific optical characteristics.

This compound can be used in the production of dyes and pigments. smolecule.com The nitro and amino groups on the aromatic ring act as chromophores, which are parts of a molecule responsible for its color. This inherent property makes it a suitable precursor for developing new colorants for various industrial applications. smolecule.com

The synthesis of compounds with tailored optical properties is an active area of research. While direct studies on this compound are specific, the optical properties of the closely related 3-chloro-4-fluoroaniline have been characterized using techniques such as Raman spectroscopy. nih.gov The electron-density distribution in fluorobenzene (B45895) derivatives has been studied to understand their crystallographic and electronic nature, which is fundamental to designing materials with desired optical behaviors. nih.gov

Use as a Chemical Probe in Biological Pathway Investigations

Beyond its role as a synthetic building block, this compound is also utilized as a tool in biological research. It serves as a chemical probe to investigate complex biological processes. The nitroaromatic structure is key to this application, as the nitro group can be metabolically reduced within cells, forming reactive species that interact with cellular components. This allows researchers to study enzyme interactions and explore specific biological pathways.

A detailed investigation into the metabolism of the related compound 3-chloro-4-fluoroaniline in rats has been conducted using advanced analytical techniques. researchgate.net This research identified the major metabolic transformations, such as N-acetylation and hydroxylation followed by O-sulfation, providing insight into how this class of compounds is processed in a biological system. researchgate.net Such studies are crucial for understanding the metabolic fate of molecules being developed as drugs or other bioactive agents.

Studies on Enzyme Interactions

The interaction of this compound with various enzymatic systems is a subject of scientific inquiry, primarily driven by its structural similarities to other nitroaromatic compounds known to be biologically active. Research in this area often focuses on enzymes capable of metabolizing nitroaromatics, such as nitroreductases and monooxygenases, as well as enzymes that can be inhibited by this class of compounds.

While direct and extensive research specifically on the enzymatic interactions of this compound is not widely documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds. The presence of the nitro group, in particular, suggests that this compound is a likely candidate for bioreduction by various nitroreductases. These enzymes are known to reduce the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. This metabolic activation can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, including enzymes.

For instance, studies on the closely related compound, 2-Chloro-4-nitroaniline, have demonstrated its metabolism by a flavin-dependent monooxygenase in Rhodococcus sp. nih.govplos.org This enzyme catalyzes the removal of the nitro group, initiating the degradation pathway of the molecule. nih.govplos.org Given the structural analogy, it is plausible that this compound could also serve as a substrate for similar microbial or mammalian monooxygenases.

Furthermore, derivatives of the aniline core of this compound have been investigated for their inhibitory effects on specific enzymes. For example, molecular docking studies have been conducted on derivatives of 3-chloro-4-fluoroaniline against Monoamine Oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters. asiapharmaceutics.info These studies aim to predict the binding affinity of the compounds to the enzyme's active site, suggesting a potential for enzyme inhibition. asiapharmaceutics.info

Another area of interest is the role of enzymes in the potential antibacterial activity of compounds related to this compound. The antibacterial effect of some nitroaromatic compounds is linked to their enzymatic reduction in bacterial cells, leading to the production of cytotoxic reactive species. Studies on compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have explored their combined effects with other antibacterial drugs against Klebsiella pneumoniae, a bacterium known to possess drug-inactivating enzymes. scielo.br This line of research underscores the importance of enzymatic interactions in the biological activity of such molecules.

While specific data on the direct interaction of this compound with enzymes is limited, the available research on analogous compounds provides a framework for predicting its potential enzymatic fate and effects. Future studies are needed to elucidate the specific enzymes that interact with this compound, the nature of these interactions (e.g., substrate, inhibitor), and the resulting biological consequences.

Research Findings on Structurally Related Compounds

To provide a clearer perspective on the potential enzyme interactions of this compound, the following table summarizes findings from studies on structurally similar compounds.

| Compound Name | Enzyme/Enzyme System | Organism/System | Observed Interaction/Finding | Reference(s) |

| 2-Chloro-4-nitroaniline | Flavin-dependent monooxygenase | Rhodococcus sp. | Serves as a substrate for the enzyme, which catalyzes the removal of the nitro group, initiating the degradation pathway. | nih.govplos.org |

| Derivatives of 3-chloro-4-fluoroaniline | Monoamine Oxidase-B (MAO-B) | In silico (Molecular Docking) | Derivatives were designed and docked against the MAO-B enzyme to evaluate their potential as inhibitors. | asiapharmaceutics.info |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Bacterial enzymes | Klebsiella pneumoniae | Studied in combination with antibacterial drugs, suggesting a potential interaction with bacterial enzymes that contribute to drug resistance. | scielo.br |

Future Research Directions and Emerging Methodologies

Exploration of Novel Reaction Pathways for Enhanced Efficiency and Sustainability

The synthesis of complex substituted anilines often involves multi-step processes that can be improved in terms of yield, safety, and environmental impact. Future research will likely focus on novel reaction pathways that address these challenges.

One promising area is the adoption of continuous-flow microreactors . This technology enables rapid and controlled reactions under high-pressure and high-temperature conditions, significantly shortening reaction times and improving safety and yield. For instance, the nitration of fluoroacetanilide, a related precursor, has been successfully performed in a high-flux microchannel reactor with reaction times as short as 50-200 seconds and yields between 83-94%. google.com Applying similar continuous-flow technology to the synthesis of 3-Chloro-4-fluoro-2-nitroaniline could offer a more efficient and scalable production method compared to traditional batch processing.

Furthermore, the principles of green chemistry are increasingly guiding synthetic strategies. This includes the use of recoverable catalysts and developing catalyst- and additive-free reaction conditions. researchgate.netbeilstein-journals.org Research into solid-supported catalysts or nanoparticle-based catalysts could provide environmentally friendly alternatives for the synthesis of this compound and its derivatives. researchgate.net Similarly, exploring catalyst-free methods, such as those developed for producing other N-substituted anilines, could reduce waste and simplify purification processes. beilstein-journals.org The hydrogenation of related nitroaromatics using efficient catalysts like 1% Pt/C demonstrates a move towards high-conversion, high-yield reactions without organic solvents, a strategy applicable to producing the corresponding aniline (B41778) from this compound. google.com

Advanced Computational Modeling for Predicting Complex Reactivity and Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can elucidate its electronic structure, reactivity, and potential interactions with other molecules.

Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in this field. A study on the closely related molecule 3-chloro-4-fluoronitrobenzene (B104753) utilized DFT (specifically, the B3LYP functional with a 6-311++G(d,p) basis set) to investigate molecular geometry, thermodynamic properties, NMR chemical shifts, and vibrational frequencies. prensipjournals.com The results showed strong agreement with experimental data, validating the computational approach. prensipjournals.com

Similar computational analyses for this compound would allow researchers to:

Predict Reactive Sites: By calculating frontier molecular orbitals (HOMO and LUMO) and mapping the molecular electrostatic potential (MEP), scientists can identify the regions most susceptible to electrophilic and nucleophilic attack. This is crucial for planning derivatization strategies. prensipjournals.com

Simulate Spectra: Theoretical calculations of NMR, IR, and UV-vis spectra can aid in the characterization and identification of the compound and its reaction products. prensipjournals.com

Determine Physicochemical Properties: Key properties like dipole moment, chemical hardness, and electrophilicity index can be calculated to understand the compound's potential applications and stability. prensipjournals.com

| Predicted Property | Computational Method | Significance |

|---|---|---|

| Molecular Geometry | DFT/HF | Provides bond lengths and angles, foundational for all other calculations. |

| Vibrational Frequencies | DFT/HF | Aids in interpreting experimental IR and Raman spectra. prensipjournals.com |

| NMR Chemical Shifts | DFT/HF (GIAO) | Helps in assigning signals in 1H and 13C NMR spectra. prensipjournals.com |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT/HF | Indicates regions of electron-donating and electron-accepting ability, predicting reactivity. prensipjournals.com |

| Molecular Electrostatic Potential (MEP) | DFT/HF | Visualizes charge distribution, highlighting sites for electrophilic and nucleophilic interactions. prensipjournals.com |

Development of New Derivatization Strategies for Targeted Chemical Functionality

The functional groups of this compound—the amine, nitro, chloro, and fluoro substituents—offer multiple sites for chemical modification. Developing new derivatization strategies is key to creating novel molecules with tailored properties for specific applications, such as pharmaceuticals or agrochemicals. prensipjournals.com

Future research will likely explore:

Amine Group Functionalization: The primary amine group is a versatile handle for derivatization. For example, acylation of the related 4-fluoro-3-nitroaniline (B182485) with 2-chloroacetyl chloride is a known reaction to produce N-arylacetamides. researchgate.netscielo.br Similar reactions could be applied to this compound to synthesize a library of amide, sulfonamide, or urea (B33335) derivatives with potentially new biological activities.

Nitro Group Reduction: The nitro group can be reduced to an amine, transforming the molecule into a diamine derivative. This new diamine could then serve as a building block for more complex heterocyclic structures or polymers.

Nucleophilic Aromatic Substitution (SNAr): The chloro and fluoro substituents, activated by the electron-withdrawing nitro group, are potential sites for SNAr reactions. This allows for the introduction of a wide variety of nucleophiles (e.g., alkoxides, thiolates, amines), leading to diverse molecular scaffolds.

The goal of these strategies is to systematically modify the structure of this compound to fine-tune its electronic, steric, and lipophilic properties, thereby optimizing its function for a specific target.

Integration of High-Throughput Synthesis and Characterization Techniques

To accelerate the discovery of new derivatives and applications for this compound, the integration of high-throughput synthesis and characterization is essential. This approach allows for the rapid generation and analysis of large libraries of compounds.

High-Throughput Synthesis can be achieved using automated platforms and microreactor technology. As mentioned, continuous-flow microreactors enable rapid reaction optimization by allowing for quick changes in temperature, pressure, and reactant ratios. google.com This facilitates the efficient exploration of reaction conditions for derivatization reactions.

High-Throughput Characterization involves the use of rapid and sensitive analytical methods. An automated on-line method using in-tube solid-phase microextraction coupled with high-performance liquid chromatography (HPLC) has been developed for the analysis of substituted anilines in water samples. nih.gov This technique, which uses oxidized multiwalled carbon nanotubes as an extraction medium, provides high sensitivity and fast analysis times. nih.gov Applying similar automated HPLC or GC-MS methods would enable the rapid purification and identification of products from high-throughput synthesis efforts.

| Technique | Application Area | Advantage |

|---|---|---|

| Continuous-Flow Microreactors | Synthesis & Optimization | Rapid, safe, scalable, and efficient control over reaction parameters. google.com |

| Automated HPLC with In-Tube SPME | Characterization & Analysis | High sensitivity, automation, and reduced analysis time. nih.gov |

Investigation of Solid-State Phenomena and Polymorphism

The physical properties of a chemical compound, such as solubility, melting point, and stability, are critically dependent on its solid-state structure. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can have profound implications, particularly in the pharmaceutical industry.

While specific crystallographic studies on this compound are not widely reported, research into this area is a critical future direction. Investigating the solid-state phenomena would involve:

Single-Crystal X-ray Diffraction: This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, revealing details about intermolecular interactions like hydrogen bonding and halogen bonding. Crystal structure data is available for the related compound 4-chloro-2-nitroaniline, providing a precedent for such studies. nih.gov

Polymorph Screening: A systematic search for different crystalline forms of this compound would be conducted by varying crystallization conditions (e.g., solvent, temperature, pressure).

Characterization of Polymorphs: Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be used to identify and characterize different polymorphs and assess their relative stabilities.

Understanding the polymorphism of this compound is essential for controlling its material properties, ensuring consistency in manufacturing processes, and optimizing its performance in any final application.

常见问题

Basic: What are the standard synthetic routes for preparing 3-Chloro-4-fluoro-2-nitroaniline, and what precursor molecules are typically involved?

This compound is synthesized via sequential functionalization of aniline derivatives. A common approach involves nitration of 3-chloro-4-fluoroaniline under controlled conditions. Nitration typically employs a mixture of nitric acid and sulfuric acid at 0–5°C to minimize over-nitration or decomposition. Precursor molecules such as 4-fluoro-3-nitroaniline (CAS 364-76-1) or halogenated nitrobenzene derivatives are often used, with chlorination achieved via electrophilic substitution using Cl₂/FeCl₃ or other chlorinating agents . Purification is critical and may involve recrystallization from ethanol/water mixtures to isolate the product.

Advanced: How do competing substituents (Cl, F, NO₂) influence regioselectivity in further functionalization reactions?

The nitro group (-NO₂) is a strong meta-director, while chlorine (Cl) and fluorine (F) are ortho/para-directors. In this compound, the nitro group at position 2 dominates regioselectivity, directing incoming electrophiles to the meta position (relative to NO₂). Computational studies (e.g., DFT) can predict substituent effects on electron density distribution, aiding in designing reactions like Suzuki couplings or nucleophilic aromatic substitutions. Steric hindrance from Cl and F may further modulate reactivity, requiring optimized conditions (e.g., high-temperature catalysis or microwave-assisted synthesis) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Split signals due to Cl and F (e.g., aromatic protons show complex splitting patterns; ¹⁹F NMR at ~-110 ppm for para-fluorine).

- IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 190.5 (C₆H₃ClFN₂O₂) with isotopic clusters from Cl (~3:1 ratio for M and M+2).

- XRD : Resolves crystal packing influenced by halogen bonding (Cl···N/O interactions) .

Advanced: How can computational methods predict the stability and reactivity of this compound under varying conditions?

Density Functional Theory (DFT) calculations assess:

- Thermal Stability : Activation energies for decomposition pathways (e.g., nitro group reduction or denitration).

- Solubility : COSMO-RS models predict solubility in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents.

- Reactivity : Frontier Molecular Orbital (FMO) analysis identifies sites prone to electrophilic/nucleophilic attacks. Studies on related nitroanilines suggest that electron-withdrawing groups (Cl, F) stabilize the aromatic ring but reduce nucleophilic substitution rates .

Data Contradiction: How should researchers resolve discrepancies in reported melting points or spectral data?

Conflicting data (e.g., melting points ranging from 158°C to 168°C) may arise from:

- Purity : Impurities (e.g., residual solvents or isomers) lower observed melting points. Validate via HPLC (≥95% purity).

- Polymorphism : Different crystal forms (α vs. β phases) exhibit distinct thermal properties. Use XRD to confirm crystallinity.

- Measurement Methods : DSC vs. capillary methods yield variations. Standardize protocols using certified reference materials .

Application: In what advanced syntheses is this compound employed as an intermediate?

This compound serves as a precursor for:

- Dyes : Coupling with diazonium salts to form azo dyes (e.g., Mordant Brown derivatives).

- Pharmaceuticals : Functionalization to yield antimalarial or antiviral agents (e.g., via Buchwald-Hartwig amination).

- Agrochemicals : Introduction of trifluoromethyl groups for herbicide development .

Advanced: What strategies mitigate decomposition during storage of nitroaniline derivatives?

- Storage Conditions : Keep at +20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated nitro group reduction.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amine group .

Experimental Design: How to optimize reaction conditions for introducing new substituents to this compound?

- DOE Approach : Vary solvent (DMF vs. THF), temperature (60–120°C), and catalyst (Pd/C vs. CuI) in a factorial design.

- Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.

- Yield Improvement : Employ microwave irradiation to accelerate reactions while minimizing side products (e.g., dehalogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。